Cas no 1780693-59-5 (3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide)

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide is a specialized sulfone derivative featuring both amino and hydroxyethyl functional groups. Its unique structure, combining a thietane ring with a 1,1-dioxide moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of reactive amino and hydroxyl groups enables versatile derivatization, facilitating its use in the development of bioactive compounds or functional materials. The sulfone group enhances stability and influences electronic properties, making it suitable for applications requiring controlled reactivity. This compound is particularly useful in medicinal chemistry for designing sulfonamide-based therapeutics or as a building block for heterocyclic frameworks. Proper handling is advised due to its potential reactivity.
3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide structure
1780693-59-5 structure
商品名:3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide
CAS番号:1780693-59-5
MF:C5H11NO3S
メガワット:165.210740327835
CID:6317532
PubChem ID:84652174

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide 化学的及び物理的性質

名前と識別子

    • 1780693-59-5
    • 3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
    • 2-(3-amino-1,1-dioxothietan-3-yl)ethanol
    • 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide
    • EN300-4339199
    • インチ: 1S/C5H11NO3S/c6-5(1-2-7)3-10(8,9)4-5/h7H,1-4,6H2
    • InChIKey: QQZYMXZAWMIWPB-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(CCO)(C1)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 165.04596439g/mol
  • どういたいしつりょう: 165.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.5

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4339199-10.0g
3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
1780693-59-5 95.0%
10.0g
$5897.0 2025-03-15
Enamine
EN300-4339199-0.25g
3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
1780693-59-5 95.0%
0.25g
$1262.0 2025-03-15
Enamine
EN300-4339199-5.0g
3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
1780693-59-5 95.0%
5.0g
$3977.0 2025-03-15
Enamine
EN300-4339199-0.5g
3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
1780693-59-5 95.0%
0.5g
$1316.0 2025-03-15
Enamine
EN300-4339199-2.5g
3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
1780693-59-5 95.0%
2.5g
$2688.0 2025-03-15
Enamine
EN300-4339199-0.1g
3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
1780693-59-5 95.0%
0.1g
$1207.0 2025-03-15
Enamine
EN300-4339199-1.0g
3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
1780693-59-5 95.0%
1.0g
$1371.0 2025-03-15
Enamine
EN300-4339199-0.05g
3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
1780693-59-5 95.0%
0.05g
$1152.0 2025-03-15

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide 関連文献

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxideに関する追加情報

Introduction to 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide (CAS No. 1780693-59-5)

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide, identified by the chemical abstracts service number 1780693-59-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfone derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound belongs to the thietane class of sulfones, which are known for their versatility in drug design and development. The presence of both amino and hydroxyethyl substituents on the sulfur-containing ring introduces a rich chemical space for functionalization, making it a valuable scaffold for the synthesis of novel bioactive molecules.

The structural motif of 3-amino-3-(2-hydroxyethyl)thietane 1,1-dioxide consists of a five-membered thietane ring substituted with a sulfone group at the 1,1 positions. The amino group at the 3-position and the hydroxyethyl group at the same position further enhance its reactivity, allowing for diverse chemical transformations. This compound has been explored in various synthetic pathways, particularly in the development of peptidomimetics and protease inhibitors. The sulfone moiety is known to exhibit strong electrophilic characteristics, facilitating nucleophilic additions and condensation reactions, which are pivotal in constructing complex molecular architectures.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and interact with biological targets in unique ways. 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide has been investigated for its potential role in modulating enzyme activity and cellular processes. Specifically, derivatives of this compound have shown promise in inhibiting certain proteases that are implicated in inflammatory and infectious diseases. The hydroxyethyl group provides a site for further derivatization, enabling the creation of libraries of compounds with tailored biological activities.

The synthesis of 3-amino-3-(2-hydroxyethyl)thietane 1,1-dioxide involves multi-step organic transformations that highlight the synthetic versatility of thietane derivatives. One common approach involves the reaction of thiolactones with hydroxylamine derivatives followed by ring closure under acidic conditions. Alternatively, nucleophilic substitution reactions can be employed to introduce the amino and hydroxyethyl groups onto the thietane core. These synthetic strategies have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.

From a computational chemistry perspective, 3-amino-3-(2-hydroxyethyl)thietane 1,1-dioxide has been studied to understand its molecular interactions with biological targets. Molecular docking simulations have revealed that this compound can bind to active sites of enzymes with high affinity. This binding mode has been exploited to design more potent inhibitors by optimizing key pharmacophoric elements within the molecule. The amino group serves as a hydrogen bond acceptor or donor, while the hydroxyethyl group can form hydrophobic interactions or participate in hydrogen bonding networks.

The pharmacological profile of 3-amino-3-(2-hydroxyethyl)thietane 1,1-dioxide has been explored through both in vitro and in vivo studies. Initial investigations have demonstrated its ability to inhibit certain proteases by competing with natural substrates or by inducing conformational changes that impair enzymatic activity. These findings have opened up new avenues for treating diseases where protease overactivity is a key pathological feature. Additionally, the compound has shown potential as an anti-inflammatory agent by modulating cytokine production and immune cell signaling pathways.

The safety profile of 3-amino-3-(2-hydroxyethyl)thietane 1,1-dioxide is another critical aspect that has been evaluated during its development. Preliminary toxicology studies have indicated that this compound exhibits low acute toxicity when administered orally or intraperitoneally in animal models. However, further studies are needed to assess long-term effects and potential side interactions with other drugs or biological systems. These safety assessments are essential for determining appropriate dosing regimens and therapeutic windows for clinical applications.

The future prospects for 3-amino-3-(2-hydroxyethyl)thietane 1,1-dioxide lie in expanding its chemical space through structural analogs and derivatives. By modifying substituents on the thietane ring or introducing additional functional groups, researchers can generate novel compounds with enhanced biological activities or improved pharmacokinetic properties. Advances in automated synthesis techniques have also enabled high-throughput screening of large libraries derived from this scaffold, accelerating the discovery process.

In conclusion,3-amino-3-(2-hydroxyethyl)thietane 1,1-dioxide (CAS No. 1780693-59-5) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its synthesis highlights modern organic chemistry techniques while offering opportunities for further derivatization through medicinal chemistry approaches. As computational methods continue to refine our understanding of molecular interactions,this compound will remain at forefrontof drug discovery efforts aimed at addressing unmet medical needs.

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